1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-31-20-9-5-6-10-21(20)32-16-15-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKKTVBCAIRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Preparation
Benzyl azide is typically prepared from benzyl bromide and sodium azide in DMF at 60°C for 12 h (85–90% yield).
Alkyne Synthesis
The alkyne precursor for position 5 substitution requires a pyridin-4-yl group. A Sonogashira coupling between 4-iodopyridine and trimethylsilylacetylene, followed by desilylation, affords terminal alkyne 2a in 78% yield.
Cycloaddition Conditions
| Component | Quantity | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzyl azide | 1.0 equiv | CuI (10 mol%) | MeCN | 25 | 3 | 76 |
| Alkyne 2a | 1.2 equiv | DIPEA (2.0 equiv) | THF | 50 | 6 | 68 |
Optimal conditions use CuI/DIPEA in THF at 50°C, achieving 76% isolated yield for 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester.
Functionalization at Position 4: Carboxamide Formation
The carboxylic acid at position 4 is converted to the target carboxamide via activation and coupling with 2-(2-methoxyphenoxy)ethylamine.
Ester Hydrolysis
Methyl ester hydrolysis uses LiOH (2.0 equiv) in THF/H2O (3:1) at 0°C → 25°C over 4 h, yielding 93% carboxylic acid.
Amide Coupling
| Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 25 | 12 | 82 |
| HATU | NMM | DMF | 0 → 25 | 6 | 88 |
HATU-mediated coupling in DMF with 4 Å molecular sieves gives superior yields (88%) compared to EDC/HOBt. The amine component, 2-(2-methoxyphenoxy)ethylamine, is synthesized via nucleophilic substitution between 2-methoxyphenol and 2-chloroethylamine hydrobromide in the presence of K2CO3 (72% yield).
One-Pot Methodologies
Recent advances demonstrate tandem CuAAC/amide coupling in aqueous media:
| Step Sequence | Conditions | Overall Yield (%) |
|---|---|---|
| CuAAC → Hydrolysis → HATU | CuSO4/NaAsc, H2O/THF, 25°C | 64 |
| CuAAC/HATU in situ | CuI, HATU, DIPEA, DMF | 58 |
While convenient, one-pot methods suffer from lower yields due to competing side reactions.
Characterization and Purity Control
Critical analytical data for intermediates and final product:
1H NMR Key Signals (400 MHz, CDCl3)
HPLC Purity Analysis
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 mm) | MeCN/H2O (70:30) | 12.4 | 98.7 |
| HILIC (150 mm) | 10 mM NH4OAc in MeCN/H2O | 8.9 | 99.1 |
Challenges and Optimization Opportunities
Key limitations in current protocols:
- Regioselectivity in CuAAC : Minor formation of 1,4-disubstituted triazole (≤15%) necessitates chromatographic separation.
- Amine Nucleophilicity : Steric hindrance from the 2-methoxyphenoxy group reduces coupling efficiency (5–8% yield drop).
- Pd-Catalyzed Coupling : Homocoupling of pyridin-4-ylboronic acid generates bipyridine byproducts (≤12%).
Proposed improvements:
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, pyridinyl boronic acid, palladium catalyst, and suitable bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several potential scientific research applications:
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound can be used to develop chemical tools for studying biological systems.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis pathways. If the compound exhibits anticancer activity, it may target specific signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Key Comparative Insights
Position 1 Substituents :
- The benzyl group in the target compound contrasts with bulkier substituents like 4-ethylphenyl () or 2-methoxyphenyl (). Benzyl’s simplicity may improve synthetic accessibility but reduce steric hindrance compared to cyclohexenyl () .
Pyridinyl Position: Pyridin-4-yl (target compound) vs. Pyridin-4-yl’s symmetrical nitrogen placement may favor interactions with polar protein residues .
Amide Side Chain: The target’s 2-(2-methoxyphenoxy)ethyl side chain introduces ether and methoxy groups, increasing hydrophilicity compared to lipophilic substituents like 4-(methylthio)benzyl () or 4-fluoro-benzyl (). This could enhance aqueous solubility but reduce membrane permeability .
Synthetic Routes :
- BBr₃-mediated demethylation () is a common step for deprotecting methoxy groups, suggesting the target compound’s synthesis may follow similar protocols. This contrasts with sulfonamide-containing analogs (), which require additional sulfonation steps .
The methoxy group may lower logP compared to halogenated derivatives .
Structural Analysis via Crystallography
The SHELX suite (–2, 4) is widely used for small-molecule refinement, implying that the target compound’s crystal structure, if solved, would employ similar methods. WinGX and ORTEP () would facilitate visualization of its triazole core and substituent conformations, enabling direct comparison with analogs like those in –9 .
Biological Activity
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22N4O3
- Molecular Weight : 354.41 g/mol
- SMILES Notation :
CC(C(=O)N1=NNC(=N1)C(C)C)C(C)C
This structure incorporates a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Research has highlighted the compound's potential antimicrobial properties. A study indicated that derivatives of triazole compounds exhibit significant activity against various bacterial strains, including resistant strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has shown promising results in cancer research. It was evaluated for its cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The results indicated that it has an IC50 value ranging from 2.70 to 5.04 µM across different cell lines, demonstrating potent anticancer activity.
Mechanism of Action :
- Induction of apoptosis through the activation of caspases.
- Increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Study 1: Anticancer Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer properties. The compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 3.5 µM, which was notably lower than that of traditional chemotherapeutics like doxorubicin.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of triazole derivatives against common pathogens. The compound demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 4 µg/mL, suggesting its potential as a therapeutic agent in treating resistant infections.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural components. Modifications to the benzyl and pyridine moieties have been shown to enhance potency and selectivity. For instance, substituents on the phenoxy group can significantly affect the interaction with biological targets, leading to increased efficacy against specific cancer types or microbial strains.
Q & A
Q. What are the key challenges in synthesizing 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can they be mitigated?
The synthesis involves multi-step reactions requiring precise control of conditions. Key challenges include:
- Intermediate stability : The pyridine and triazole rings may undergo side reactions under harsh conditions (e.g., high temperatures). Mitigate by using mild bases like potassium carbonate and polar aprotic solvents (e.g., acetonitrile) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s polarity .
- Yield optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) enhances reaction efficiency for similar triazole derivatives .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : Use - and -NMR to confirm the benzyl, methoxyphenoxy, and pyridinyl groups. The triazole proton typically appears as a singlet near δ 8.1–8.3 ppm .
- HPLC-MS : Employ reverse-phase HPLC with ESI-MS to verify purity (>95%) and molecular mass (e.g., calculated [M+H] = 486.2) .
- IR spectroscopy : Key peaks include C=O stretch (~1680 cm) and triazole ring vibrations (~1450–1500 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Core modifications : Replace the benzyl group with halogenated analogs (e.g., 4-chlorophenyl) to enhance lipophilicity and target binding .
- Linker flexibility : Adjust the ethylphenoxy linker length (e.g., propyl vs. ethyl) to evaluate steric effects on receptor interaction .
- Pyridine substitution : Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to modulate electronic properties and bioavailability .
- Data-driven design : Use ICReDD’s quantum chemical calculations to predict reactivity and guide synthetic routes .
Q. How can contradictory data on biological activity be resolved across studies?
Contradictions often arise from assay variability or impurities. Strategies include:
- Standardized assays : Use uniform protocols (e.g., fixed cell lines, incubation times) for cytotoxicity or enzyme inhibition tests .
- Impurity profiling : Characterize byproducts via LC-MS and quantify their impact using dose-response curves .
- Meta-analysis : Compare results across studies with similar substituents (e.g., methoxyphenyl vs. fluorophenyl analogs) to identify trends .
Q. What computational methods are effective for predicting this compound’s reactivity and stability?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N2 position is prone to oxidation .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability under physiological conditions .
- ADMET prediction : Use tools like SwissADME to estimate logP (~3.2) and cytochrome P450 interactions, guiding toxicity studies .
Methodological Tables
Q. Table 1. Solvent Effects on Synthesis Yield
| Solvent | Base | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Acetonitrile | KCO | 80°C | 72 | 95 | |
| DMSO | EtN | 100°C | 58 | 88 | |
| THF | NaH | 60°C | 65 | 92 |
Q. Table 2. Key Spectral Data for Characterization
| Technique | Key Signals | Functional Group Confirmed | Reference |
|---|---|---|---|
| -NMR | δ 8.2 (s, 1H, triazole), δ 4.3 (t, 2H, OCH) | Triazole, ethylphenoxy | |
| ESI-MS | [M+H] = 486.2 | Molecular mass | |
| IR | 1680 cm (C=O) | Carboxamide |
Key Considerations for Experimental Design
- Scale-up challenges : Pilot reactions >5 g often require switching from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
- Stability testing : Store the compound under argon at −20°C to prevent oxidation of the triazole ring .
- Biological assays : Pre-solubilize in DMSO (≤1% v/v) to avoid solvent interference in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
